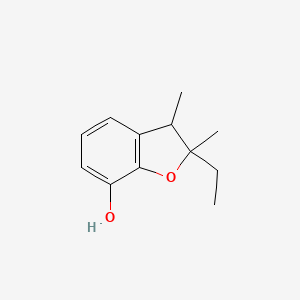![molecular formula C14H14O6 B12894299 (6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate CAS No. 143061-73-8](/img/structure/B12894299.png)
(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate is a complex organic compound with a unique structure that includes a furan ring fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the benzoate ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can influence cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound is also involved in various chemical reactions and has antioxidant properties.
Uniqueness
What sets (6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate apart is its unique combination of a furan ring and a benzoate ester. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
143061-73-8 |
|---|---|
Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
(6-hydroxy-2-oxo-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-4-yl)methyl benzoate |
InChI |
InChI=1S/C14H14O6/c15-11-6-9-10(19-14(17)12(9)20-11)7-18-13(16)8-4-2-1-3-5-8/h1-5,9-10,12,14,17H,6-7H2 |
InChI Key |
KXAINRMSXLMQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(OC(C2OC1=O)O)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
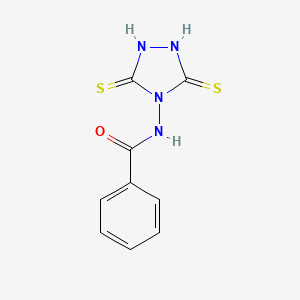
![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
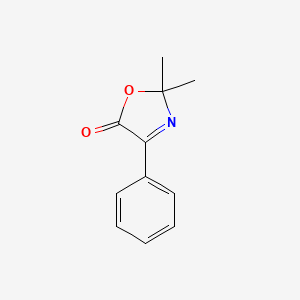
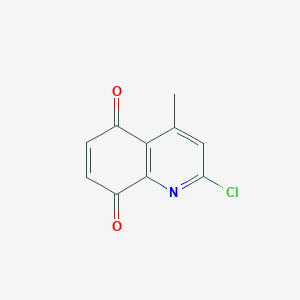
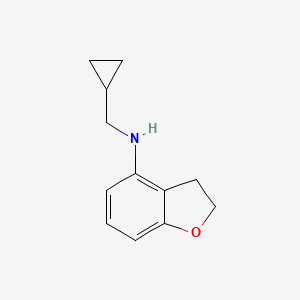
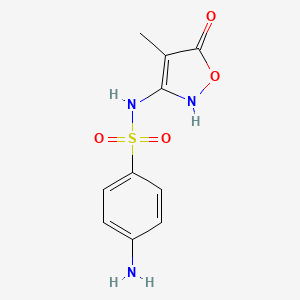
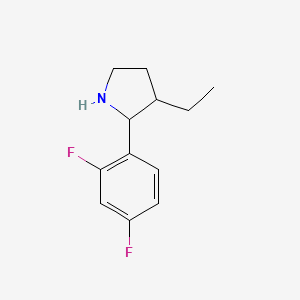
![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)
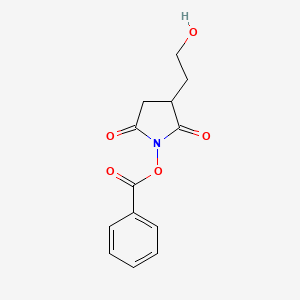
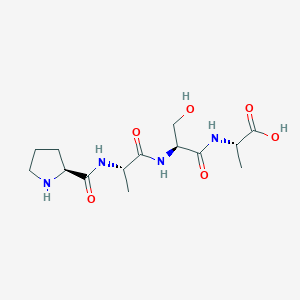
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
